Isonicotinohydroxamic acid
Overview
Description
Isonicotinohydroxamic acid is a chemical compound with the molecular formula C6H6N2O2. It is a derivative of isonicotinic acid and hydroxylamine. This compound is known for its ability to form stable complexes with various metal ions, making it significant in coordination chemistry and various biological applications .
Mechanism of Action
Target of Action
Isonicotinohydroxamic acid (INHA) is a derivative of isonicotinic acid, which is known to target Mycobacterium tuberculosis . The primary targets of INHA are the enzymes involved in the synthesis of mycolic acids , an essential component of the bacterial cell wall .
Mode of Action
INHA is a prodrug and must be activated by bacterial catalase . Once activated, it inhibits the synthesis of mycolic acids, leading to the disruption of the bacterial cell wall . This interaction with its targets results in the bactericidal action against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .
Biochemical Pathways
The biochemical pathways affected by INHA involve the metabolism of mycolic acids . By inhibiting the synthesis of these acids, INHA disrupts the formation of the bacterial cell wall, affecting the survival and proliferation of the bacteria .
Pharmacokinetics
It is known that the pharmacokinetic characteristics of drugs can differ significantly when taken at toxic levels compared to therapeutic doses . Factors such as dose, route of administration, drug formulation, and bioavailability can all impact the effective dose of a drug .
Result of Action
The molecular and cellular effects of INHA’s action primarily involve the disruption of the bacterial cell wall . This disruption inhibits the growth and proliferation of Mycobacterium tuberculosis, leading to the bactericidal action of the compound .
Action Environment
The action, efficacy, and stability of INHA can be influenced by various environmental factors. For instance, the presence of other metal ions in the environment can impact the selectivity and effectiveness of hydroxamic acids . Additionally, the pH of the environment can influence the ionization and, consequently, the activity of INHA .
Biochemical Analysis
Biochemical Properties
Isonicotinohydroxamic acid plays a significant role in biochemical reactions, particularly as an inhibitor of enzymes such as prostaglandin H synthase, peroxidases, urease, and matrix metalloproteinases (MMPs) . These enzymes are crucial in various physiological processes, including inflammation, cellular signaling, and tissue remodeling. The interaction between this compound and these enzymes typically involves the formation of stable complexes, which inhibit the enzymatic activity and modulate the associated biochemical pathways.
Cellular Effects
This compound exerts notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in inflammatory responses and cellular proliferation . Additionally, it can alter metabolic pathways by inhibiting key enzymes, leading to changes in cellular energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules, leading to enzyme inhibition or activation. This compound forms complexes with metal ions, such as iron(III), which can further interact with enzymes and proteins . The binding interactions often result in the inhibition of enzymatic activity, thereby modulating various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over prolonged periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits, such as anti-inflammatory and anti-tumor effects . At higher doses, this compound can induce toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, indicating a dose-dependent response in various biological systems.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the metabolism of lipids, proteins, and carbohydrates by modulating the activity of key enzymes. For example, it may inhibit enzymes involved in fatty acid synthesis, leading to changes in lipid metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . This compound can be transported across cellular membranes via carrier-mediated pathways, influencing its localization and accumulation in different cellular compartments. The distribution of this compound is crucial for its biological activity, as it determines the concentration of the compound at target sites.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . This compound may be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The subcellular localization of this compound is essential for its interaction with target biomolecules and the modulation of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isonicotinohydroxamic acid can be synthesized through the reaction of isonicotinic acid with hydroxylamine. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the hydroxamic acid group. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s purity and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: Isonicotinohydroxamic acid undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as nickel (II) and iron (III).
Oxidation and Reduction: Can participate in redox reactions due to the presence of the hydroxamic acid group.
Substitution: The hydroxamic acid group can be substituted under specific conditions to form derivatives.
Common Reagents and Conditions:
Complexation: Typically involves metal salts (e.g., nickel chloride, iron nitrate) in aqueous solutions.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents may include sodium borohydride.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for substitution reactions.
Major Products:
Nickel (II) Complex: Forms a 1:2 complex with nickel (II) ions.
Iron (III) Complex: Forms a 1:3 complex with iron (III) ions.
Scientific Research Applications
Isonicotinohydroxamic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of metal complexes for studying coordination chemistry.
Biology: Investigated for its potential as an inhibitor of enzymes such as urease.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and bacterial infections.
Industry: Utilized in the development of metal chelators and surface coatings.
Comparison with Similar Compounds
Nicotinohydroxamic Acid: Similar in structure but differs in the position of the hydroxamic acid group.
Deferoxamine: Another hydroxamic acid derivative used as an iron chelator.
Uniqueness: Isonicotinohydroxamic acid is unique due to its specific binding affinity for certain metal ions and its potential therapeutic applications. Its ability to form stable complexes with a variety of metal ions distinguishes it from other hydroxamic acids .
Properties
IUPAC Name |
N-hydroxypyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(8-10)5-1-3-7-4-2-5/h1-4,10H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNTVAYNXKPCFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196095 | |
Record name | Isonicotinohydroxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4427-22-9 | |
Record name | Isonicotinohydroxamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4427-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isonicotinohydroxamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isonicotinohydroxamic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91840 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isonicotinohydroxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISONICOTINOHYDROXAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0UQ8FE3Y1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Isonicotinohydroxamic acid interact with metal ions and what are the structural characteristics of the resulting complexes?
A1: this compound (INHA) acts as a bidentate ligand, primarily coordinating with metal ions like Fe(III), Cu(II), and Ni(II) through its oxygen atoms (from the carbonyl and hydroxyl groups) [, , ]. This interaction forms stable metal complexes with distinct geometries. For instance, Fe(III) forms a 1:3 (metal:ligand) octahedral complex with INHA, suggesting coordination through the nitrogen atom []. In contrast, Cu(II) complexes with INHA exhibit a tetragonally distorted octahedral geometry, indicating both (O,O) and (N,O) coordination modes []. Spectroscopic studies like UV-Vis and IR spectroscopy help elucidate the specific coordination modes and geometries of these complexes.
Q2: Can this compound be used for analytical purposes?
A3: Yes, INHA demonstrates potential as a reagent for the selective spectrophotometric determination of Ni(II) ions []. The interaction between INHA and Ni(II) forms a colored complex with a specific absorbance maximum, allowing for the quantification of Ni(II) in various matrices like water, effluent, and alloys. This application showcases the analytical chemistry potential of INHA.
Q3: Are there any structure-activity relationship (SAR) studies available for this compound derivatives and their anti-teratogenic effects?
A4: Yes, research on bird embryos suggests that the position of the hydroxamic acid group on the pyridine ring influences the compound's ability to prevent teratogenesis induced by organophosphates like dicrotophos []. For instance, the 3-substituted nicotinohydroxamic acid effectively prevented beak and leg malformations, while the 4-substituted this compound showed limited efficacy []. These findings highlight the importance of SAR studies in understanding and optimizing the biological activity of hydroxamic acid derivatives.
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